ALDH2 Inhibition with Reduced ALDH1A1 Off-Target Activity Versus 3,5-Dimethyl-6-propyl Analog (Compound 1)
At a uniform concentration of 10 μM, 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one (designated Compound 7 in the Buchman & Hurley 2017 SAR table) retains 23.8 ± 1.4% residual ALDH2 activity, corresponding to 76.2% inhibition, while preserving 74.1 ± 2.0% ALDH1A1 activity (only 25.9% inhibition). In contrast, the close analog 3,5-dimethyl-6-propyl-7H-furo[3,2-g][1]benzopyran-7-one (Compound 1, which lacks the 2-methyl group and rearranges the propyl to position 6) reduces ALDH2 activity to 6.25 ± 0.49% (93.75% inhibition) but simultaneously suppresses ALDH1A1 activity to 48.6 ± 2.3% (51.4% inhibition) [1]. The target compound therefore provides a 25.5-percentage-point larger ALDH1A1 selectivity window at the cost of only 17.5 percentage points of ALDH2 potency [1]. This trade-off is critical when ALDH1A1 inhibition constitutes an undesired off-target effect in experimental systems where ALDH1A1 is co-expressed with ALDH2.
| Evidence Dimension | ALDH isoenzyme residual activity (% activity remaining at 10 μM compound) — ALDH2 vs. ALDH1A1 vs. ALDH3A1 |
|---|---|
| Target Compound Data | ALDH2: 23.8 ± 1.4% (76.2% inhibition); ALDH1A1: 74.1 ± 2.0% (25.9% inhibition); ALDH3A1: 80.4 ± 1.4% (19.6% inhibition). LogP = 4.47. |
| Comparator Or Baseline | Compound 1 (3,5-dimethyl-6-propyl-7H-furo[3,2-g][1]benzopyran-7-one; lacks 2-methyl, propyl at position 6): ALDH2: 6.25 ± 0.49% (93.75% inhibition); ALDH1A1: 48.6 ± 2.3% (51.4% inhibition); ALDH3A1: 96.1 ± 8.3% (3.9% inhibition). LogP = 4.47. |
| Quantified Difference | Δ ALDH2 inhibition = −17.5 pp (target less potent); Δ ALDH1A1 inhibition = −25.5 pp (target more selective); Δ ALDH3A1 inhibition = +15.7 pp (target has higher ALDH3A1 engagement). Selectivity ratio (ALDH1A1 activity / ALDH2 activity): target = 3.11; Compound 1 = 7.78. |
| Conditions | In vitro enzyme activity assay; full-length recombinant human ALDH1A1, ALDH2, and ALDH3A1; 10 μM compound concentration; NAD(P)+-dependent oxidation measured; data from Table 3 of Buchman & Hurley (2017) J Med Chem 60:2439-2455. |
Why This Matters
For researchers studying ALDH2-dependent pathways in cell types that co-express ALDH1A1 (e.g., hepatic, cardiac, and certain cancer stem cell models), the target compound's lower ALDH1A1 engagement reduces confounding off-target effects that would occur with the more potent but less selective Compound 1.
- [1] Buchman CD, Hurley TD. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. J Med Chem. 2017;60(6):2439-2455. Table 3: Compounds 1 and 7. doi:10.1021/acs.jmedchem.6b01825. View Source
